molecular formula C14H16N2O4 B2567966 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034612-80-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2567966
CAS No.: 2034612-80-9
M. Wt: 276.292
InChI Key: ARIJLEOJVYPTPC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.292. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

Research on compounds with similar structural features, such as 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, highlights their synthesis and evaluation for serotonin-3 (5-HT3) receptor antagonistic activity. These compounds, including derivatives with 1-azabicyclo moieties, have shown potent antagonistic activity and high affinity for 5-HT3 receptors. Such compounds have been investigated for their potential in protecting against cisplatin-induced emesis in animal models, indicating a possible application in antiemetic therapies (Kawakita et al., 1992).

Chemical Transformation and Drug Design

Research on cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrates their utility in synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which can be further converted into valuable compounds for drug design. This methodology presents an alternative for preparing compounds that might be relevant in the context of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide and its potential applications in medicinal chemistry (Mollet et al., 2012).

Neuroprotective Effects

Compounds such as Y25130, a 5-HT3 receptor antagonist, have been investigated for their neuroprotective effects against hydrogen peroxide-induced neurotoxicity in cultured rat cortical neurons. These studies suggest the potential of certain azabicyclo compounds in mitigating neurotoxicity through mechanisms involving the blockade of 5-HT3 receptors, reduction in cytosolic Ca²⁺ concentration, and inhibition of glutamate release (Lee et al., 2005).

Synthetic Methodologies

Advances in synthetic methodologies for creating azabicyclo compounds, including 2-oxa-5-azabicyclo derivatives, are crucial for exploring the full potential of these compounds in scientific research. Improved synthesis techniques offer access to a broader range of compounds for evaluation in various pharmacological and therapeutic contexts (Zhang et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-14(16-6-11-4-10(16)7-18-11)15-5-9-1-2-12-13(3-9)20-8-19-12/h1-3,10-11H,4-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIJLEOJVYPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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